(R)-2-Amino-N,N-diethyl-3-methylbutanamide

Catalog No.
S13469374
CAS No.
M.F
C9H20N2O
M. Wt
172.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-N,N-diethyl-3-methylbutanamide

Product Name

(R)-2-Amino-N,N-diethyl-3-methylbutanamide

IUPAC Name

(2R)-2-amino-N,N-diethyl-3-methylbutanamide

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

InChI

InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3/t8-/m1/s1

InChI Key

VMRKJJQTRYRJRT-MRVPVSSYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C(C)C)N

Isomeric SMILES

CCN(CC)C(=O)[C@@H](C(C)C)N

(R)-2-Amino-N,N-diethyl-3-methylbutanamide, also known as (R)-2-amino-N,N-diethyl-3-methylbutanamide hydrochloride, is an amide derivative characterized by the molecular formula C9H20N2OC_9H_{20}N_2O and a molecular weight of approximately 172.27 g/mol. This compound features a chiral center, making it optically active and capable of existing in multiple stereoisomeric forms. Its structure includes a diethylamino group attached to a 3-methylbutanamide backbone, which contributes to its unique chemical properties and reactivity .

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction processes can convert the amide to primary amines using reducing agents such as lithium aluminum hydride.
  • Substitution: The amide group can participate in nucleophilic substitution reactions with alkyl halides, leading to N-alkylated amides .

Common Reagents and Conditions

Reaction TypeReagentConditionsMajor Products
OxidationPotassium permanganateAcidic mediumCarboxylic acids or ketones
ReductionLithium aluminum hydrideAnhydrous etherPrimary amines
SubstitutionAlkyl halidesPresence of a base (e.g., NaOH)N-alkylated amides

The biological activity of (R)-2-amino-N,N-diethyl-3-methylbutanamide is of significant interest in pharmacological research. It has been studied for its potential therapeutic properties, particularly in the context of enzyme kinetics and protein-ligand interactions. The compound may act as an inhibitor or activator depending on its interaction with specific molecular targets, influencing various biochemical pathways .

The synthesis of (R)-2-amino-N,N-diethyl-3-methylbutanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with diethylamine. This reaction is facilitated by a coupling agent such as dicyclohexylcarbodiimide under anhydrous conditions to prevent hydrolysis. The resulting amide is subsequently treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production

In industrial settings, the synthesis is scaled up using automated reactors that allow for precise control of reaction conditions, ensuring high yields and purity. Purification methods such as recrystallization or chromatography are employed to isolate the final product .

Research into the interaction mechanisms of (R)-2-amino-N,N-diethyl-3-methylbutanamide has revealed its capacity to modulate enzyme activity and alter receptor binding affinities. These interactions are crucial for understanding its potential therapeutic applications and efficacy in biological systems .

Several compounds share structural similarities with (R)-2-amino-N,N-diethyl-3-methylbutanamide. Notable examples include:

  • (S)-2-amino-N,N-diethyl-3-methylbutanamide
  • 2-Amino-N,3-dimethylbenzamide

Uniqueness

(R)-2-Amino-N,N-diethyl-3-methylbutanamide stands out due to its specific stereochemistry, which influences its solubility, stability, and biological activity compared to its counterparts. These characteristics make it particularly suitable for specialized applications in both research and industrial contexts .

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.157563266 g/mol

Monoisotopic Mass

172.157563266 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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